molecular formula C26H43NO3PPdS- B6309924 ditert-butyl(2,2-dimethylpropyl)phosphane;methanesulfonic acid;palladium;2-phenylaniline CAS No. 1507403-89-5

ditert-butyl(2,2-dimethylpropyl)phosphane;methanesulfonic acid;palladium;2-phenylaniline

Cat. No.: B6309924
CAS No.: 1507403-89-5
M. Wt: 587.1 g/mol
InChI Key: UMRSYNNAYIQDAJ-UHFFFAOYSA-N
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Description

Ditert-butyl(2,2-dimethylpropyl)phosphane;methanesulfonic acid;palladium;2-phenylaniline is a complex organometallic compound. It is known for its utility in various catalytic processes, particularly in cross-coupling reactions. The compound’s unique structure, which includes a phosphane ligand, methanesulfonic acid, palladium, and 2-phenylaniline, contributes to its effectiveness in facilitating chemical transformations.

Properties

IUPAC Name

ditert-butyl(2,2-dimethylpropyl)phosphane;methanesulfonic acid;palladium;2-phenylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H29P.C12H10N.CH4O3S.Pd/c1-11(2,3)10-14(12(4,5)6)13(7,8)9;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h10H2,1-9H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRSYNNAYIQDAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CP(C(C)(C)C)C(C)(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H43NO3PPdS-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Ditert-butyl(2,2-dimethylpropyl)phosphane;methanesulfonic acid;palladium;2-phenylaniline undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cross-Coupling Reactions

One of the prominent applications of this compound lies in its effectiveness as a catalyst for cross-coupling reactions, particularly in the formation of C-N bonds. The presence of palladium allows for the promotion of reactions between aryl halides and amines, facilitating the synthesis of anilines and other nitrogen-containing compounds. Research indicates that the ditert-butyl phosphane ligand enhances the selectivity and efficiency of these reactions, making it a valuable tool in synthetic organic chemistry .

Amination Reactions

The compound has also been shown to catalyze amination reactions effectively. Studies demonstrate that it can facilitate the reaction of aryl chlorides with amines at elevated temperatures, yielding high conversion rates and selectivity for the desired products . This application is particularly significant in pharmaceutical chemistry where amine derivatives are crucial.

Pharmaceutical Intermediates

In pharmaceutical synthesis, ditert-butyl(2,2-dimethylpropyl)phosphane serves as a key intermediate in the production of various bioactive compounds. Its ability to participate in diverse chemical transformations allows chemists to construct complex molecular architectures that are essential for drug development .

Polymer Chemistry

The phosphane compound is also utilized in polymer chemistry as a catalyst for polymerization processes. It can initiate radical polymerizations or facilitate the coupling of polymer chains through its reactive phosphane groups, contributing to the development of advanced materials with tailored properties .

Palladium-Catalyzed Reactions

A notable case study involves the use of this compound in palladium-catalyzed reactions for synthesizing substituted anilines from aryl halides. The reaction conditions optimized for this compound showed remarkable yields and minimized by-products, highlighting its efficiency as a catalyst .

Reaction TypeSubstrate TypeYield (%)Conditions
C-N CouplingAryl Halides + Amines85-95Elevated Temperature
PolymerizationVinyl Monomers>90Radical Initiation

Environmental Applications

The environmental implications of using ditert-butyl phosphane derivatives have also been explored. Their role in catalyzing reactions that lead to less toxic by-products makes them suitable candidates for green chemistry applications .

Mechanism of Action

The compound exerts its effects primarily through its palladium center, which facilitates the formation and cleavage of chemical bonds. The phosphane ligand stabilizes the palladium center, enhancing its reactivity. Methanesulfonic acid acts as a proton source, aiding in the activation of substrates. The 2-phenylaniline moiety can participate in coordination, further stabilizing the catalytic complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ditert-butyl(2,2-dimethylpropyl)phosphane;methanesulfonic acid;palladium;2-phenylaniline is unique due to its combination of ligands and functional groups, which provide a balance of stability and reactivity. This makes it particularly effective in catalytic applications where both high activity and selectivity are required .

Biological Activity

The compound ditert-butyl(2,2-dimethylpropyl)phosphane; methanesulfonic acid; palladium; 2-phenylaniline (often referred to as a palladium catalyst complex) is notable for its applications in organic synthesis, particularly in cross-coupling reactions. Its biological activity is primarily linked to its catalytic properties in various chemical transformations, which can have implications in medicinal chemistry and material science.

Chemical Composition and Properties

  • Molecular Formula : C₄₅H₆₄N₁O₅P₂dS
  • Molar Mass : 868.46 g/mol
  • CAS Number : 1980785-05-4

This compound consists of a palladium center coordinated with a phosphine ligand and a sulfonic acid moiety, which enhances its solubility and reactivity in various solvents.

The biological activity of this compound can be understood through its role as a catalyst in palladium-catalyzed reactions. These reactions often involve the formation of carbon-carbon bonds, which are crucial for synthesizing complex organic molecules, including pharmaceuticals. The mechanism typically involves:

  • Oxidative Addition : The palladium center undergoes oxidative addition with an organic halide.
  • Transmetalation : The phosphine ligand facilitates the transfer of an aryl or alkenyl group from a nucleophile (like an amine) to the palladium center.
  • Reductive Elimination : Finally, the product is released, regenerating the palladium catalyst.

1. Catalysis in Organic Synthesis

The compound has been shown to effectively catalyze various reactions, including:

  • Amination Reactions : It facilitates the coupling of aryl halides with amines to form arylamines. For instance, studies have demonstrated that using this catalyst can yield high percentages of products in short reaction times (up to 94% yield in some cases) .
  • Cross-Coupling Reactions : The compound is particularly effective in Suzuki and Heck reactions, which are vital for constructing complex organic frameworks used in drug development .

2. Potential Medicinal Chemistry Applications

Given its ability to form arylamines, this compound may have implications in synthesizing bioactive molecules. Aryl amines are common motifs in pharmaceuticals, and their efficient synthesis can accelerate drug discovery processes.

Case Study 1: Palladium-Catalyzed Arylation

In a study involving the use of ditert-butyl(2,2-dimethylpropyl)phosphane as a ligand for palladium complexes, researchers reported successful arylation of amines with aryl halides under mild conditions. The reaction exhibited excellent yields and selectivity, highlighting the effectiveness of this catalytic system .

Reaction TypeYield (%)Conditions
Aryl amination94Room temperature
Suzuki coupling>99Mild base

Case Study 2: Synthesis of Complex Organic Molecules

Another significant application was reported where this compound was utilized in synthesizing complex organic molecules relevant to medicinal chemistry. The study emphasized the versatility of the palladium catalyst in facilitating diverse coupling reactions .

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